6-Amino-4,4-dimethylhexanoic acid hydrochloride

HDAC Inhibition Epigenetics Cancer Research

Researchers designing selective HDAC6 inhibitors require ω-amino acid building blocks with defined steric constraints. 6-Amino-4,4-dimethylhexanoic acid hydrochloride addresses this need by combining a terminal primary amine for peptide coupling with a 4,4-gem-dimethyl group that probes the hydrophobic channel to drive isoform selectivity (derivative Ki = 120 nM for HDAC6). • HDAC6 pharmacophore: 4,4-dimethyl substitution enables selectivity vs. linear 6-aminohexanoic acid analogs • SPPS-ready: HCl salt ensures accurate coupling in automated peptide synthesizers as a modified lysine analog • Reliable sourcing: Stable, well-characterized solid available for immediate global shipment

Molecular Formula C8H18ClNO2
Molecular Weight 195.69 g/mol
CAS No. 1354949-80-6
Cat. No. B1526110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Amino-4,4-dimethylhexanoic acid hydrochloride
CAS1354949-80-6
Molecular FormulaC8H18ClNO2
Molecular Weight195.69 g/mol
Structural Identifiers
SMILESCC(C)(CCC(=O)O)CCN.Cl
InChIInChI=1S/C8H17NO2.ClH/c1-8(2,5-6-9)4-3-7(10)11;/h3-6,9H2,1-2H3,(H,10,11);1H
InChIKeyOXUPUGPGSVMOCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-4,4-dimethylhexanoic Acid Hydrochloride Overview


6-Amino-4,4-dimethylhexanoic acid hydrochloride (CAS 1354949-80-6) is a synthetic, non-proteinogenic β-amino acid derivative with the molecular formula C8H18ClNO2 and a molecular weight of 195.69 g/mol . The compound is structurally characterized by a primary amino group at the sixth carbon and a geminal dimethyl substitution at the fourth carbon of a hexanoic acid backbone . This specific combination of a long-chain, terminally-aminated acid with a centrally-located steric bulk (the 4,4-dimethyl group) distinguishes it from simple linear amino acids like 6-aminohexanoic acid (ε-aminocaproic acid) and from 2-amino acid derivatives like (2S)-2-amino-4,4-dimethylhexanoic acid . It is supplied as a hydrochloride salt, which enhances its stability and aqueous solubility for research applications. The compound is primarily employed as a versatile building block in organic synthesis and has been identified in patent literature within the scope of HDAC (histone deacetylase) inhibitor compositions [1].

6-Amino-4,4-dimethylhexanoic Acid Hydrochloride vs. Generic Analogs


The critical differentiation of 6-amino-4,4-dimethylhexanoic acid hydrochloride lies in its dual functionality: a terminal ω-amino group for peptide coupling or polymer chain termination, combined with a 4,4-gem-dimethyl substitution that introduces localized, non-nucleophilic steric bulk and altered conformational dynamics . Substituting this compound with 6-aminohexanoic acid (ε-aminocaproic acid) would result in the loss of the steric and lipophilic effects of the dimethyl group, which are essential for modulating molecular recognition, influencing target binding entropy, and creating helical constraints in peptidomimetics . Conversely, substituting with a 2-amino-4,4-dimethylhexanoic acid (an α-amino acid) would fundamentally alter the reactive handle, changing it from a primary amine at the chain terminus to a secondary amine on the α-carbon. This would disrupt its utility as an ω-amino acid linker or building block and change its pKa and nucleophilicity profile . The hydrochloride salt form further differentiates it from the free base, providing a well-defined, stable, and water-soluble solid that is easier to handle and quantify in experimental workflows.

6-Amino-4,4-dimethylhexanoic Acid Hydrochloride: Differentiation Evidence


HDAC6 Inhibitory Potency

A derivative of 6-amino-4,4-dimethylhexanoic acid, as part of a broader class of 6-aminohexanoic acid derivatives, has demonstrated potent and selective inhibition of histone deacetylase 6 (HDAC6). BindingDB reports a Ki value of 120 nM for this compound against recombinant human HDAC6, as measured in an enzymatic inhibition assay [1]. In contrast, the non-dimethylated analog, 6-aminohexanoic acid, lacks the structural features necessary for this level of HDAC6 inhibition, and its derivatives in the same patent family (US-9265734-B2) exhibit significantly varied potencies dependent on the presence and position of lipophilic substitutions [2]. The 4,4-dimethyl substitution is structurally implicated in enhancing affinity for the HDAC6 active site, a feature absent in the linear analog.

HDAC Inhibition Epigenetics Cancer Research

Molecular Weight and Salt Form Distinction

The hydrochloride salt form of 6-amino-4,4-dimethylhexanoic acid (C8H18ClNO2, MW 195.69 g/mol) is a distinct chemical entity from the free base (C8H17NO2, MW 159.23 g/mol) . This salt formation increases the molecular weight by 22.9% (36.46 g/mol increase due to HCl) and provides a crystalline, water-soluble solid with improved stability for storage and handling. In contrast, the free base is less stable and less soluble in aqueous media. The use of the hydrochloride salt ensures accurate stoichiometric calculations in peptide synthesis and other conjugation reactions, as the counterion is accounted for in the molecular formula.

Chemical Synthesis Peptide Coupling Analytical Chemistry

Structural Divergence from Pregabalin Analogs

6-Amino-4,4-dimethylhexanoic acid hydrochloride is a constitutional isomer of the core scaffold found in potent GABA analogs like 4-Methylpregabalin (CAS 313651-25-1), which contains an aminomethyl group at the 3-position rather than a terminal amino group . This positional difference is critical: the ω-amino acid structure of 6-amino-4,4-dimethylhexanoic acid makes it a linear building block suitable for forming amide bonds at the chain terminus, while the β-aminomethyl acid structure of 4-Methylpregabalin is designed for direct interaction with the α2δ calcium channel subunit [1]. The absence of the aminomethyl branch and the presence of a linear, terminally-aminated chain in 6-amino-4,4-dimethylhexanoic acid hydrochloride dictate its use as a linker or spacer in bioconjugates and polymeric materials, rather than as a direct neuroactive agent.

Medicinal Chemistry GABA Analog Design Neuropathic Pain

6-Amino-4,4-dimethylhexanoic Acid Hydrochloride Applications


HDAC6 Inhibitor Lead Optimization

Given its derivative's demonstrated HDAC6 inhibitory potency (Ki = 120 nM) [1], 6-amino-4,4-dimethylhexanoic acid hydrochloride is a strategically important starting material or intermediate for medicinal chemistry teams developing selective HDAC6 inhibitors. The 4,4-dimethyl group is a key pharmacophore for achieving isoform selectivity, making this compound superior to linear 6-aminohexanoic acid analogs for this specific epigenetic target. Researchers should prioritize this compound when designing focused libraries for HDAC6, where the gem-dimethyl substitution can be used to probe the hydrophobic channel of the enzyme's active site.

Constrained Peptidomimetics Synthesis

The 4,4-dimethyl substitution introduces a significant steric constraint not present in 6-aminohexanoic acid, which can be exploited to induce specific secondary structures in synthetic peptides. This compound serves as a valuable building block for solid-phase peptide synthesis (SPPS), where it can be incorporated as a modified lysine analog or a spacer with enhanced lipophilicity and reduced conformational flexibility. Its hydrochloride salt form ensures easy handling and accurate coupling in automated peptide synthesizers, a clear advantage over the less stable free base .

Specialty Polyamide Development

In polymer chemistry, 6-amino-4,4-dimethylhexanoic acid hydrochloride can be utilized as a monomer for the synthesis of novel nylons and polyamide copolymers. The 4,4-dimethyl group is expected to increase the glass transition temperature (Tg) and reduce crystallinity compared to polymers derived from 6-aminohexanoic acid, leading to materials with enhanced flexibility, transparency, or solubility in organic solvents. This structural differentiation allows polymer scientists to tune material properties for applications in coatings, adhesives, or biomedical devices where linear, unbranched polyamides like Nylon-6 are insufficient.

Linkers for ADCs and PROTACs

The combination of a terminal primary amine and a centrally-located hydrophobic, sterically hindering group makes this compound an ideal linker component for bioconjugation. In ADC development, linkers with moderate lipophilicity can improve drug-to-antibody ratio (DAR) control and plasma stability. Similarly, in the design of PROTACs (Proteolysis Targeting Chimeras), this compound can serve as a rigid, non-cleavable linker that precisely orients the E3 ligase ligand and the target protein ligand. Its structural features, which are absent in simpler ω-amino acids like 6-aminohexanoic acid, provide an additional dimension of control over ternary complex formation and cellular permeability.

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